Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenylamino group attached to a piperidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Hydroxyphenylamino group attachment: The hydroxyphenylamino group is attached through a nucleophilic substitution reaction involving a hydroxyphenylamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but lacks the bromine and hydroxy groups.
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Similar structure but has an amino group instead of the hydroxyphenylamino group.
Uniqueness
Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is unique due to the presence of both bromine and hydroxyphenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and research compounds.
Properties
Molecular Formula |
C16H23BrN2O3 |
---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-2-hydroxyanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20/h4-6,11,18,20H,7-10H2,1-3H3 |
InChI Key |
CMMAKDJCFPKRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.